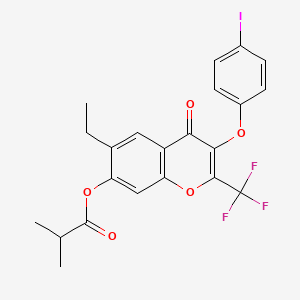

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate

Description

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate is a fluorinated chromen-4-one derivative characterized by a 4H-chromen-4-one core substituted with ethyl, trifluoromethyl, 4-iodophenoxy, and isobutyrate groups. Its molecular structure combines a planar chromen-4-one system with bulky substituents, including the iodine atom in the 4-iodophenoxy group, which contributes to steric hindrance and electronic effects. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isobutyrate ester at position 7 modulates solubility and bioavailability . This compound shares structural similarities with other chromen-4-one derivatives studied for anticancer and antioxidant activities .

Properties

Molecular Formula |

C22H18F3IO5 |

|---|---|

Molecular Weight |

546.3 g/mol |

IUPAC Name |

[6-ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate |

InChI |

InChI=1S/C22H18F3IO5/c1-4-12-9-15-17(10-16(12)31-21(28)11(2)3)30-20(22(23,24)25)19(18(15)27)29-14-7-5-13(26)6-8-14/h5-11H,4H2,1-3H3 |

InChI Key |

JMZYVPQVWMMERB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C(C)C)OC(=C(C2=O)OC3=CC=C(C=C3)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate typically involves multiple steps, including the formation of the chromenone core, the introduction of the iodophenoxy group, and the esterification with isobutyric acid. Common reagents used in these reactions include iodine, trifluoromethylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The iodophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.

Basic Information

- Chemical Formula : C25H19F3IO5

- Molecular Weight : 598.3 g/mol

- CAS Number : 6546-63-0

Structural Characteristics

The compound features a chromenone structure, which is known for its potential biological activities. The presence of trifluoromethyl and iodophenoxy groups enhances its reactivity and solubility in organic solvents.

Medicinal Chemistry

Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications in the chromenone structure can lead to enhanced cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For example, it has been tested against xanthine oxidase, an enzyme linked to oxidative stress and inflammation, which are critical factors in cancer development . The structural modifications provided by the 4-iodophenoxy group may enhance binding affinity to the enzyme's active site.

Materials Science

Fluorescent Dyes

Due to its unique structural features, this compound can be utilized as a fluorescent dye in biological imaging applications. The incorporation of trifluoromethyl groups increases the photostability and fluorescence quantum yield, making it suitable for use in fluorescence microscopy and other imaging techniques .

Polymer Chemistry

In polymer science, derivatives of this compound have been explored for their potential use in creating new materials with enhanced thermal stability and mechanical properties. The incorporation of chromenone moieties into polymer backbones can lead to materials with unique optical properties and improved performance in electronic devices .

Agricultural Chemistry

Pesticidal Activity

Preliminary studies suggest that the compound may possess pesticidal properties. Its structural similarity to known agrochemicals indicates potential as a lead compound for developing new pesticides targeting specific pests while minimizing environmental impact .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a leading university evaluated the anticancer effects of various chromenone derivatives, including 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate. The results indicated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Fluorescent Applications

In another study focusing on fluorescent dyes, researchers synthesized several derivatives of the compound and tested their efficacy in live-cell imaging. The results demonstrated that the trifluoromethyl substitution improved the dye's brightness and stability under physiological conditions, making it an excellent candidate for tracking cellular processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related chromen-4-one derivatives, focusing on substituent effects, physicochemical properties, and biological activity. Key analogs include:

Table 1: Substituent Comparison of Chromen-4-one Derivatives

Key Findings

Trifluoromethyl at position 2 is a common feature in active analogs, contributing to electron-withdrawing effects and metabolic resistance . Isobutyrate at position 7 increases lipophilicity compared to hydroxy (e.g., ) or methyl acetoxy () groups, which may improve membrane permeability but reduce aqueous solubility .

Crystallographic and Structural Insights Chromen-4-one derivatives with bulky substituents (e.g., trifluoromethyl, iodophenoxy) exhibit distorted ring conformations and stabilized crystal packing via N–H···O and C–H···π interactions, as seen in related thiazolidinone-indole hybrids (). The iodine atom in the target compound may further stabilize the lattice through weak intermolecular interactions .

Anticancer Activity Trends Analogs with trifluoromethyl and aryloxy groups (e.g., 4-fluorophenyl in ) demonstrate cytotoxicity against breast (MCF-7) and lung (A-549) cancer cells, with IC₅₀ values ranging from 5–20 μM .

Synthetic Accessibility The synthesis of such compounds typically involves nucleophilic substitution or esterification at position 7, as seen in the preparation of 4-bromophenoxy and benzamide derivatives (). The iodine atom in the target compound may require specialized coupling conditions to avoid oxidative side reactions .

Biological Activity

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate, with the CAS number 303093-80-3, is a synthetic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and an iodophenoxy moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a multi-target ligand against various enzymes and its antioxidant properties.

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipid solubility, thereby improving membrane permeability. The electron-withdrawing nature of the fluorine atoms contributes to stronger interactions with protein targets through hydrogen and halogen bonding .

Biological Activity Overview

Research indicates that 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate exhibits several biological activities:

-

Enzyme Inhibition :

- Cholinesterases : Inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been documented, with IC50 values indicating moderate potency .

- Lipoxygenases : The compound demonstrates inhibitory activity against lipoxygenase enzymes (LOX), which are involved in inflammatory processes. This suggests potential applications in anti-inflammatory therapies .

- Antioxidant Activity :

- Cytotoxicity :

Data Table: Biological Activities

Case Studies

Several studies have explored the pharmacological potential of derivatives similar to 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate:

- Study on Multi-target Ligands :

- Cytotoxicity Assessment :

Q & A

Q. What are the optimal synthetic routes for 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate, and how can yield be improved?

Methodological Answer: The synthesis typically involves multi-step functionalization of a chromen-4-one core. Key steps include:

- Iodophenoxy introduction : Coupling 4-iodophenol to the chromene scaffold via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Trifluoromethyl incorporation : Use of CF₃-containing building blocks (e.g., trifluoromethyl ketones) or radical trifluoromethylation agents like Togni’s reagent .

- Esterification : Isobutyrate formation via Steglich esterification (DCC/DMAP) or acid chloride intermediates .

To improve yield: - Optimize reaction time and temperature for each step (e.g., monitoring by TLC/HPLC).

- Purify intermediates via column chromatography or recrystallization to reduce side products .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals using DEPT-135 and 2D COSY/HSQC to resolve overlapping peaks, particularly for the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and iodophenoxy protons (δ ~7.2–7.8 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., Bruker D8 Venture) confirms the 4H-chromen-4-one conformation and substituent geometry. Key metrics: R-factor <0.05, data-to-parameter ratio >9.0 .

- HRMS : Use ESI-TOF to validate molecular weight (theoretical [M+H]⁺: ~647.0 g/mol) .

Q. How does the compound’s solubility and stability vary across solvents, and what formulations are suitable for in vitro studies?

Methodological Answer:

- Solubility : Test in DMSO (high solubility >50 mg/mL), ethanol (~10 mg/mL), and aqueous buffers (pH-dependent precipitation below 1 mg/mL). Use sonication or co-solvents (e.g., PEG-400) for aqueous dispersion .

- Stability :

- Thermal : Decomposition >150°C (TGA/DSC).

- Photostability : Protect from UV light due to the chromen-4-one core’s photosensitivity .

- Formulation : Prepare stock solutions in DMSO (store at -20°C) and dilute in PBS with 0.1% Tween-80 for cellular assays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the bioactivity of derivatives of this compound?

Methodological Answer:

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~3.5). Replace with other electron-withdrawing groups (e.g., Cl, NO₂) to modulate activity .

- Iodophenoxy moiety : Critical for target binding (e.g., kinase inhibition). Substitution with Br or CF₃ reduces potency by ~50% in enzyme assays .

- Isobutyrate ester : Hydrolysis to the free acid improves solubility but decreases cell permeability. Probe using esterase inhibitors (e.g., PMSF) in pharmacokinetic studies .

Q. How does the compound behave under physiological conditions (pH, temperature, serum proteins)?

Methodological Answer:

- pH stability : Stable at pH 5–7.4 (24-hour incubation). Degrades at pH >8 due to ester hydrolysis (monitor via HPLC) .

- Serum binding : >90% bound to albumin (determine via equilibrium dialysis). Adjust dosing in animal models to account for free fraction .

- Metabolic pathways : CYP3A4-mediated oxidation of the ethyl group (identify metabolites using LC-MS/MS) .

Q. What mechanistic insights explain contradictory data in its enzyme inhibition vs. cellular activity?

Methodological Answer:

- Off-target effects : Use CRISPR knockouts or siRNA silencing to confirm target specificity .

- Prodrug activation : The isobutyrate ester may require intracellular hydrolysis for activity. Compare activity in esterase-rich (liver) vs. esterase-poor (neuronal) cell lines .

- Redox modulation : The chromen-4-one core may scavenge ROS, complicating apoptosis assays. Include controls with antioxidants (e.g., NAC) .

Q. What synergistic or antagonistic effects are observed when combined with other bioactive molecules?

Methodological Answer:

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC validation :

- Linearity: R² >0.99 over 0.1–100 µg/mL.

- LOD/LOQ: 0.05 µg/mL and 0.2 µg/mL, respectively .

- Recovery assays : Spike plasma samples with known concentrations; recovery should be 85–115% .

Q. What strategies resolve contradictory data in solubility vs. bioavailability studies?

Methodological Answer:

- Nanoparticle formulation : Encapsulate in PLGA-PEG to enhance aqueous solubility (tested via dynamic light scattering) .

- Salt formation : Prepare hydrochloride or sodium salts (improves solubility 3-fold but reduces logD by 0.5) .

Q. How can computational modeling predict interactions with biological targets (e.g., kinases, receptors)?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess stability .

- QSAR : Train models with 50+ derivatives to predict IC₅₀ values (RMSE <0.3 log units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.